molecular formula C5H5ClN2O B155064 6-Chloro-5-methylpyridazin-3(2h)-one CAS No. 1703-07-7

6-Chloro-5-methylpyridazin-3(2h)-one

Cat. No. B155064
Key on ui cas rn: 1703-07-7
M. Wt: 144.56 g/mol
InChI Key: UGDOVAWXAHZLEV-UHFFFAOYSA-N
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Patent
US08592410B2

Procedure details

The title intermediate was prepared from 6-chloro-5-methyl-2H-pyridazin-3-one following a procedure analogous to that described for intermediate 6-chloro-2,4-dimethyl-2H-pyridazin-3-one in Example 17*. Mass spectrum (ESI+): m/z=159/161 (CI) [M+H]+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:9])=[CH:4][C:5](=[O:8])[NH:6][N:7]=1.Cl[C:11]1C=C(C)C(=O)N(C)N=1>>[Cl:1][C:2]1[C:3]([CH3:9])=[CH:4][C:5](=[O:8])[N:6]([CH3:11])[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=CC(NN1)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(N(N1)C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(N(N1)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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